molecular formula C12H10O B11914496 8-Methylnaphthalene-2-carbaldehyde CAS No. 63216-67-1

8-Methylnaphthalene-2-carbaldehyde

Cat. No.: B11914496
CAS No.: 63216-67-1
M. Wt: 170.21 g/mol
InChI Key: WFABWOMCYZXFLC-UHFFFAOYSA-N
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Description

8-Methylnaphthalene-2-carbaldehyde is an organic compound belonging to the naphthalene family It is characterized by a naphthalene ring system with a methyl group at the 8th position and an aldehyde group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylnaphthalene-2-carbaldehyde typically involves the formylation of 8-methylnaphthalene. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction proceeds under controlled conditions to ensure the selective formylation at the 2nd position of the naphthalene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale formylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: 8-Methylnaphthalene-2-carboxylic acid.

    Reduction: 8-Methylnaphthalene-2-methanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

8-Methylnaphthalene-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methylnaphthalene-2-carbaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The compound’s ability to undergo electrophilic substitution and oxidation-reduction reactions also contributes to its versatility in chemical synthesis.

Comparison with Similar Compounds

    Naphthalene-2-carbaldehyde: Lacks the methyl group at the 8th position, resulting in different reactivity and applications.

    8-Methylnaphthalene: Lacks the aldehyde group, limiting its use in certain chemical reactions.

    2-Methylnaphthalene-1-carbaldehyde: Has the methyl and aldehyde groups at different positions, leading to distinct chemical properties.

Uniqueness: 8-Methylnaphthalene-2-carbaldehyde’s unique combination of a methyl group and an aldehyde group on the naphthalene ring provides it with specific reactivity patterns that are valuable in synthetic chemistry and industrial applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound for research and development.

Properties

CAS No.

63216-67-1

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

8-methylnaphthalene-2-carbaldehyde

InChI

InChI=1S/C12H10O/c1-9-3-2-4-11-6-5-10(8-13)7-12(9)11/h2-8H,1H3

InChI Key

WFABWOMCYZXFLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)C=O

Origin of Product

United States

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